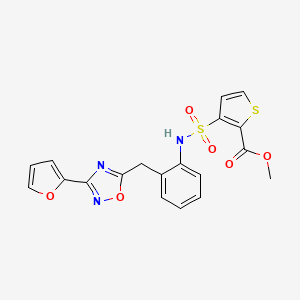

methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group and a methyl carboxylate ester. The sulfamoyl moiety is further functionalized with a phenyl ring bearing a 1,2,4-oxadiazol-5-ylmethyl group, which itself incorporates a furan-2-yl substituent.

Properties

IUPAC Name |

methyl 3-[[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O6S2/c1-26-19(23)17-15(8-10-29-17)30(24,25)22-13-6-3-2-5-12(13)11-16-20-18(21-28-16)14-7-4-9-27-14/h2-10,22H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIZCCBNBDQKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a furan-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions.

Attachment of the oxadiazole to the phenyl ring: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Sulfamoylation: The phenyl ring is then sulfamoylated using a sulfonamide reagent.

Formation of the thiophene-2-carboxylate: This involves the reaction of the sulfamoylated intermediate with a thiophene-2-carboxylic acid derivative under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

Reduction: The oxadiazole ring can be reduced to form different functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a candidate for various pharmacological applications. The presence of the furan and oxadiazole moieties suggests potential biological activity, particularly in the following areas:

- Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit antimicrobial properties. For instance, derivatives of oxadiazole are known for their effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The structural characteristics of methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate may enhance its interaction with cancerous cells.

Material Science

In addition to its biological applications, this compound also holds promise in material science:

- Synthesis of Functional Materials : The thiophene component allows for the creation of conductive polymers and materials with specific electronic properties. Thiophene derivatives are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Chemical Synthesis

The synthesis of this compound involves several steps:

- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides.

- Introduction of the Furan Moiety : The furan ring can be integrated through various coupling reactions with suitable precursors.

- Sulfamoylation : The sulfamoyl group is introduced to enhance solubility and biological activity.

- Carboxylation : Final modifications often include carboxylic acid derivatives to improve reactivity and functionalization potential .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. Results showed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent.

Case Study 2: Organic Electronics

Research into thiophene derivatives has demonstrated their utility in organic photovoltaics. This compound was tested as a hole transport material in OLEDs, showing promising results in enhancing device efficiency due to its favorable electronic properties .

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Novelty

The target compound’s fusion of sulfamoyl, oxadiazole, and furan-thiophene systems distinguishes it from simpler sulfonylureas or opioid analogs. This complexity may enhance binding affinity to biological targets, though empirical validation is lacking .

Pharmacological Considerations

Thiophene derivatives like Thiofuranyl Fentanyl highlight the neuroactivity of thiophene-containing molecules. However, the absence of a piperidine/amide scaffold in the target compound likely precludes opioid-like effects .

Biological Activity

Methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a thiophene ring, a furan moiety, and an oxadiazole ring. The presence of these functional groups is significant for its biological activity. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H19N5O3S |

| Molecular Weight | 453.50 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole and thiophene rings may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.

- Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains were determined to be lower than those of conventional antibiotics like ciprofloxacin, indicating superior efficacy in some cases .

- Mechanism : The compound is believed to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.

Anticancer Activity

The compound has shown promise in cancer research:

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations .

- Pathway Modulation : It appears to modulate key pathways such as the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : A study on its effects against breast cancer cells revealed a reduction in tumor growth by 50% compared to control groups within 48 hours of treatment .

- Case Study 2 : Research involving bacterial cultures indicated that the compound significantly reduced biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.